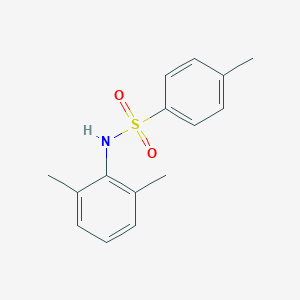

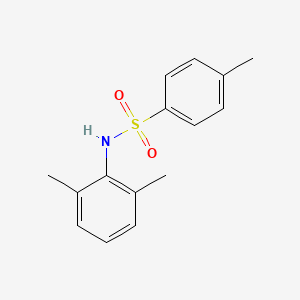

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97146. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYRJIDJWCOIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294572 | |

| Record name | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-15-5 | |

| Record name | 4703-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4703-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Introduction

This compound, a notable arylsulfonamide, serves as a valuable compound in chemical research, particularly in studies of molecular structure and substituent effects on crystal packing. Its synthesis involves a classic nucleophilic substitution reaction, providing a robust example of sulfonamide bond formation. This guide offers a comprehensive protocol for its preparation, grounded in established chemical principles and supported by crystallographic data for product validation. The core of the synthesis is the reaction between 2,6-dimethylaniline and 4-methylbenzenesulfonyl chloride (tosyl chloride).

The primary challenge and point of scientific interest in this specific synthesis lies in the steric hindrance presented by the two methyl groups ortho to the amine function on the 2,6-dimethylaniline ring. This guide will detail a proven methodology to overcome this, ensuring an efficient reaction and high-purity product.

Pillar 1: Mechanistic Insight and Scientific Rationale

The formation of this compound is achieved through a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride.

Causality of Reagent Roles:

-

2,6-Dimethylaniline (Nucleophile): The primary amine provides the nucleophilic nitrogen center. The ortho-methyl groups, while sterically hindering, do not electronically deactivate the amine significantly, allowing the reaction to proceed.

-

4-Methylbenzenesulfonyl Chloride (Electrophile): The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating the formation of the new sulfur-nitrogen bond.

The reaction produces hydrochloric acid (HCl) as a byproduct. While the reaction can proceed without a base, it is often advantageous to include a mild base to neutralize the generated acid, preventing the protonation of the starting amine which would render it non-nucleophilic. In the referenced protocol, the reaction is driven to completion by heating.

Caption: Reaction mechanism for sulfonamide formation.

Pillar 2: Self-Validating Synthesis Protocol

This protocol is designed to be self-validating through clear checkpoints, including visual cues and a definitive final purity check via melting point determination. The procedure is adapted from established methodologies reported in peer-reviewed literature[1][2].

Materials and Equipment

| Reagents | Equipment |

| 2,6-Dimethylaniline | Round-bottom flask |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | Reflux condenser |

| Ethanol | Heating mantle or oil bath |

| Deionized Water | Beakers |

| Ice | Büchner funnel and filter flask |

| Magnetic stirrer and stir bar | |

| Melting point apparatus |

Experimental Workflow

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

-

Reaction: In a round-bottom flask, combine 2,6-dimethylaniline and 4-methylbenzenesulfonyl chloride in a 1:1 stoichiometric ratio[1].

-

Scientist's Note: While a solvent can be used, a neat reaction followed by heating is effective as described in related procedures[2]. If solubility is an issue, a non-reactive, high-boiling solvent like toluene can be employed.

-

-

Heating: Heat the reaction mixture to a boil and maintain it for approximately 10 minutes[2]. The mixture will likely become viscous as the product forms.

-

Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. Once cooled, pour the contents into a beaker containing ice-cold water (approximately 100 mL)[2]. A solid precipitate of the crude product should form immediately.

-

Isolation: Collect the solid this compound by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water to remove any unreacted starting materials and HCl[2].

-

Purification: The key to obtaining a high-purity, crystalline product is recrystallization. Transfer the crude solid to a flask and recrystallize from dilute ethanol[1][2].

-

Technique Insight: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

-

Final Product Handling: Collect the purified crystals by vacuum filtration, wash with a small amount of cold dilute ethanol, and dry them. The purity can be verified by taking a melting point; the pure compound melts at 110 °C[1]. Further characterization can be performed using infrared (IR) and NMR spectroscopy[1][2].

Pillar 3: Authoritative Grounding & Data

The identity and structure of this compound have been authoritatively confirmed by single-crystal X-ray diffraction. This data provides the ultimate validation for the synthesized product.

Compound Data Summary

| Property | Value | Source(s) |

| CAS Number | 4703-15-5 | [3][4] |

| Molecular Formula | C₁₅H₁₇NO₂S | [1][3] |

| Molecular Weight | 275.37 g/mol | [3] |

| Melting Point | 110 °C | [1] |

| Appearance | White crystalline solid |

Crystallographic Validation Data

The structure of the title compound has been determined, confirming the connectivity and stereochemistry. In the crystal, molecules are linked into zigzag chains via N—H⋯O hydrogen bonds[1].

| Crystal Parameter | Value | Source |

| Crystal system | Monoclinic | [1] |

| Space group | P2₁/c | [1] |

| a (Å) | 5.1412 (5) | [1] |

| b (Å) | 17.310 (2) | [1] |

| c (Å) | 16.429 (2) | [1] |

| β (°) | 96.65 (1) | [1] |

| Volume (ų) | 1452.2 (3) | [1] |

| Z | 4 | [1] |

The dihedral angle between the two aromatic rings is a key structural feature, measured at 49.8 (1)°[1]. This significant twist is a direct result of the steric pressure exerted by the ortho-methyl groups on the phenyl ring, influencing the overall molecular conformation.

References

-

Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1168. [Link]

-

Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Cenmed Enterprises. N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide. Product Page. [Link]

-

PubChem. N-(2,6-dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Gowda, B. T., Foro, S., Babitha, K. S., & Fuess, H. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1691. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Introduction

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, characterized by a sulfonamide group linking a tolyl and a dimethylphenyl moiety. Sulfonamides are a significant class of compounds in medicinal chemistry and material science, exhibiting a wide range of biological activities and applications. A thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields. This guide provides a comprehensive overview of its fundamental properties, spectral characteristics, and detailed experimental protocols for their determination, ensuring scientific integrity and practical applicability.

Compound Identification and Chemical Structure

A clear identification of a chemical entity is the foundation of any scientific investigation. This compound is identified by the following key parameters:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4703-15-5 |

| Molecular Formula | C₁₅H₁₇NO₂S[1] |

| Molecular Weight | 275.37 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |

| InChI | InChI=1S/C15H17NO2S/c1-11-7-9-14(10-8-11)19(17,18)16-15-12(2)5-4-6-13(15)3/h4-10,16H,1-3H3 |

The molecular structure of this compound is depicted below:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Melting Point | 110 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted to be > 300 °C (decomposes). | Prediction based on structure |

| logP (Octanol-Water Partition Coefficient) | Predicted: 3.5 | PubChem |

| pKa (Acid Dissociation Constant) | Not experimentally determined. Predicted to be in the range of 8-10 for the sulfonamide N-H proton. | Based on related sulfonamides |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Crystal Structure Insights

X-ray crystallography data reveals that in the solid state, the molecule of this compound is bent at the sulfur atom.[1] The dihedral angle between the two aromatic rings is 49.8 (1)°.[1] In the crystal, molecules are linked into zigzag chains parallel to the a-axis via N—H⋯O hydrogen bonds.[1] This intermolecular hydrogen bonding significantly influences the compound's melting point and solubility characteristics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-methylbenzenesulfonyl chloride with 2,6-dimethylaniline.[1] A detailed, self-validating protocol is provided below.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, where the purity and identity of the product are confirmed at the end of the synthesis.

Materials:

-

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

-

2,6-Dimethylaniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Hexane

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reactant Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous pyridine (5-10 volumes). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq) in dichloromethane (DCM, 5 volumes) to the stirred reaction mixture over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2x), water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound as a white solid.[1]

-

Product Characterization: Confirm the identity and purity of the final product by melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be consistent with the expected values.

Experimental Determination of Physicochemical Properties

For novel compounds or those with limited published data, experimental determination of physicochemical properties is essential. The following section outlines authoritative protocols for key parameters.

Solubility Determination

The solubility of a compound is a critical parameter in drug development and formulation. The OECD Guideline 105 for Testing of Chemicals outlines the flask method and column elution method for determining water solubility.[2][3][4]

Protocol: Flask Method for Solubility Determination

Caption: Workflow for solubility determination using the flask method.

This protocol can be adapted for various aqueous and organic solvents to generate a comprehensive solubility profile.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination, as described in OECD Guideline 107.[5]

Protocol: Shake-Flask Method for logP Determination

-

Pre-saturation: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation of the solvents.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be below the compound's aqueous solubility.

-

Partitioning: In a separatory funnel, mix a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of the Acid Dissociation Constant (pKa)

The pKa of the sulfonamide N-H proton is crucial for understanding the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for pKa determination, as outlined in OECD Guideline 112.[6][7]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if its aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Slowly add the titrant to the stirred sample solution in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

Spectral Data and Interpretation

Spectral analysis is indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons (Tolyl group): Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the ortho and meta protons to the sulfonyl group.

-

Aromatic Protons (Dimethylphenyl group): A multiplet or two distinct signals in the range of δ 7.0-7.3 ppm.

-

Methyl Protons (Tolyl group): A singlet at approximately δ 2.4 ppm.

-

Methyl Protons (Dimethylphenyl group): A singlet at approximately δ 2.1-2.3 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 6-9 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbons attached to the sulfonyl group and the nitrogen atom will be deshielded.

-

Methyl Carbons: Signals for the tolyl and dimethylphenyl methyl groups will appear in the aliphatic region (δ 18-22 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3300 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

S=O Stretch (Asymmetric and Symmetric): Two strong bands in the regions of 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively.[8] These are characteristic of the sulfonyl group.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (275.37 m/z) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. A characteristic fragmentation is the loss of SO₂ (64 Da).[9] The fragmentation pattern can provide valuable structural information. A plausible fragmentation involves the loss of the tolyl group or the dimethylphenyl group.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. By combining available experimental data with detailed, authoritative protocols for the determination of key parameters, this document serves as a valuable resource for researchers in drug discovery and material science. The provided synthesis protocol and spectral interpretations further enhance its utility as a practical guide for the synthesis and characterization of this compound. Adherence to the described experimental methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing scientific research and development.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

OECD (2000), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

-

Nirmala, P. G., & Gowda, B. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1668. [Link]

-

PubChem. This compound. [Link]

-

Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1794. [Link]

-

Abbasi, M. A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1645–1656. [Link]

-

Shetty, M., & Gowda, B. T. (2005). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C6H4SO2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung B, 60(5), 516-524. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. [Link]

Sources

- 1. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide CAS number 4703-15-5

An In-depth Technical Guide to N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (CAS 4703-15-5)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 4703-15-5), a member of the arylsulfonamide class of organic compounds. The document delineates its physicochemical properties, detailed structural analysis based on X-ray crystallography, a robust synthesis protocol with purification methodologies, and standard analytical characterization techniques. While specific biological applications for this molecule are not extensively documented in public literature, this guide situates the compound within the broader context of sulfonamides, a pharmacologically significant scaffold. The protocols and data presented herein are synthesized from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a reliable and practical resource.

Core Compound Identity and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a tosyl group bonded to a 2,6-dimethylaniline moiety. This structure is of interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] The strategic placement of methyl groups on the phenyl ring influences the molecule's conformation and potential intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4703-15-5 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₇NO₂S | [4][6][7] |

| Molecular Weight | 275.37 g/mol | [4][7] |

| Melting Point | 110 °C | [6] |

| Appearance | White crystalline solid / Prism-like single crystals | [6] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C | [7][8] |

| InChIKey | SEYRJIDJWCOIBS-UHFFFAOYSA-N | [4] |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me1 [label="CH₃"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; H_N [label="H", fontcolor="#4285F4"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_Me2 [label="CH₃"]; C_Me3 [label="CH₃"];

// Define positions (adjust as needed for better layout) C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C_Me1 [pos="0,4.0!"]; S [pos="-2.6,0!"]; O1 [pos="-2.6,-1.2!"]; O2 [pos="-3.8,0.7!"]; N [pos="-3.5,-2.0!"]; H_N [pos="-2.8,-2.7!"]; C7 [pos="-4.8,-2.5!"]; C8 [pos="-5.5,-1.5!"]; C9 [pos="-6.8,-2.0!"]; C10 [pos="-7.4,-3.2!"]; C11 [pos="-6.7,-4.2!"]; C12 [pos="-5.4,-3.7!"]; C_Me2 [pos="-4.8,-0.3!"]; C_Me3 [pos="-4.7,-4.9!"];

// Define bonds edge [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C_Me1; C6 -- S [label=""]; S -- O1 [label="="]; S -- O2 [label="="]; S -- N; N -- H_N; N -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C8 -- C_Me2; C12 -- C_Me3; }

Caption: 2D Structure of this compound.

Structural Elucidation via X-ray Crystallography

The definitive molecular architecture of this compound has been determined by single-crystal X-ray diffraction.[6] This analysis provides critical insights into the compound's three-dimensional conformation, which underpins its physical properties and potential biological interactions.

The molecule adopts a bent conformation at the sulfur atom. A key structural parameter is the C—SO₂—NH—C torsion angle, which is reported to be 88.0(2)°.[6] This indicates a significant deviation from a planar arrangement around the sulfonamide linkage. Furthermore, the two aromatic rings are not coplanar; the dihedral angle between the 4-methylphenyl (tosyl) ring and the 2,6-dimethylphenyl ring is 49.8(1)°.[6] This twisted orientation is sterically induced by the ortho-methyl groups on the aniline-derived ring.

In the crystalline state, molecules are organized into zigzag chains running parallel to the a-axis, a structure stabilized by intermolecular N—H⋯O hydrogen bonds.[6] This hydrogen bonding is a characteristic feature of many sulfonamides and is crucial for understanding their crystal packing and solubility.

Table 2: Key Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1412 (5) |

| b (Å) | 17.310 (2) |

| c (Å) | 16.429 (2) |

| β (°) ** | 96.65 (1) |

| Volume (ų) ** | 1452.2 (3) |

| Z | 4 |

| Data sourced from Nirmala et al. (2010).[6] |

Synthesis and Characterization Workflow

The synthesis of this compound is a straightforward nucleophilic substitution reaction, a common method for preparing sulfonamides.[9] The process involves the reaction of a sulfonyl chloride with a primary amine.

Caption: General workflow for the synthesis and analysis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from the procedure described in the literature.[6] The causality behind this experimental design lies in the high reactivity of the sulfonyl chloride electrophile with the amine nucleophile. The choice of an ice bath for the addition of the amine is to control the exothermicity of the reaction and prevent side product formation.

Step 1: Preparation of 4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

-

Note: This precursor is also widely available commercially. If preparing in-house, strict safety precautions are necessary due to the corrosive nature of chlorosulfonic acid.

-

To a solution of toluene (10 mL) in chloroform (40 mL) in a flask equipped with a dropping funnel and stirrer, slowly add chlorosulfonic acid (25 mL) while maintaining the temperature with an ice bath.

-

After the addition is complete, the mixture is stirred until the reaction ceases. The product is then isolated using standard workup procedures for sulfonyl chloride synthesis.

Step 2: Synthesis of this compound

-

Dissolve 4-methylbenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).[9]

-

In a separate flask, dissolve a stoichiometric equivalent of 2,6-dimethylaniline in the same solvent.

-

Cool the sulfonyl chloride solution in an ice bath.

-

Slowly add the 2,6-dimethylaniline solution dropwise to the cooled, stirring sulfonyl chloride solution. The presence of a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the HCl byproduct, driving the reaction to completion.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until completion, which can be monitored by Thin-Layer Chromatography (TLC).[11]

-

Upon completion, add the reaction mixture to ice-cold water to precipitate the solid product.[12]

-

Collect the resulting solid, this compound, by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.[12]

Purification: A Self-Validating System

The trustworthiness of the final compound hinges on its purity. Recrystallization is an effective and self-validating method for purifying solid organic compounds.

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimum amount of hot dilute ethanol to just dissolve the solid. The use of a mixed solvent system (ethanol/water) allows for fine-tuning of solubility.

-

Once dissolved, allow the solution to cool slowly to room temperature. The gradual decrease in temperature reduces the solubility of the target compound, promoting the formation of well-defined crystals while impurities tend to remain in the solution.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the prism-like single crystals by vacuum filtration.[6]

-

The purity is validated by measuring the melting point; a sharp melting point at the literature value (110 °C) is indicative of high purity.[6]

Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed. The literature confirms characterization via infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][12]

Table 3: Expected Spectroscopic Data

| Spectroscopy | Functional Group | Expected Absorption / Chemical Shift | Rationale |

| FTIR | N-H Stretch | 3285-3199 cm⁻¹ | Typical for sulfonamide N-H bond.[13] |

| S=O Asymmetric Stretch | 1376-1309 cm⁻¹ | Characteristic strong absorption for the sulfonyl group.[13] | |

| S=O Symmetric Stretch | 1177-1148 cm⁻¹ | Characteristic strong absorption for the sulfonyl group.[13] | |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Indicates the presence of sp² C-H bonds in the benzene rings.[14] | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm | Protons on the two benzene rings will appear in this region.[13] |

| N-H Proton | δ (variable, broad) | Chemical shift is concentration and solvent dependent; often exchanges with D₂O. | |

| Phenyl-CH₃ Protons | δ ~2.4 ppm | Singlet integrating to 3 protons for the tosyl methyl group.[13] | |

| Aryl-CH₃ Protons | δ ~2.1-2.3 ppm | Singlet integrating to 6 protons for the two methyl groups on the dimethylphenyl ring. | |

| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm | Multiple signals corresponding to the carbons of the two distinct aromatic rings.[13] |

| Methyl Carbons | δ ~20-22 ppm | Signals for the three methyl group carbons. |

Biological Context and Potential Research Applications

While dedicated biological activity studies for this compound (CAS 4703-15-5) are not prominent in the available literature, its chemical structure places it within the arylsulfonamide family, a class of compounds with a vast and well-documented history in medicinal chemistry.[1] Researchers investigating this molecule can draw authoritative grounding from studies on structurally related compounds.

-

Enzyme Inhibition: The sulfonamide moiety is a classic pharmacophore known to inhibit various enzymes. For instance, many clinically used diuretics, anticonvulsants, and anti-glaucoma drugs are carbonic anhydrase inhibitors.[1] Furthermore, the N-benzylbenzenesulfonamide scaffold is found in compounds that exhibit inhibitory activity against γ-secretase, an enzyme implicated in Alzheimer's disease pathology.[9]

-

Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives have been synthesized and evaluated for anti-inflammatory and antimicrobial properties.[15] Their mechanism often involves the inhibition of pathways crucial for pathogen survival or inflammatory responses.

-

Cardiovascular Effects: Certain benzenesulfonamide derivatives have been shown to produce changes in the cardiovascular system, potentially through mechanisms like calcium channel inhibition.[16]

Professionals in drug development can view this compound as a scaffold or building block.[7] Its synthesis is straightforward, allowing for the generation of a library of derivatives by modifying either the aniline or the sulfonyl chloride starting materials. These derivatives could then be screened in various biological assays to explore their therapeutic potential. The specific steric hindrance provided by the 2,6-dimethylphenyl group could confer unique selectivity for certain biological targets compared to less substituted analogues.[17][18]

Conclusion

This compound is a well-characterized compound from a structural and synthetic standpoint. Its preparation is robust and yields a pure, crystalline product verifiable by standard analytical techniques. While its direct biological role remains an area open for exploration, its structural relationship to a multitude of biologically active sulfonamides makes it a molecule of significant interest. This guide provides the foundational, technically accurate information required for researchers to synthesize, purify, and characterize this compound, enabling further investigation into its potential applications in medicinal chemistry and materials science.

References

-

Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1168. [Link]

-

Organic Syntheses. Methyl 2-(N-Benzyl-4-Methylphenylsulfonamido)-2-Phenylacetate. [Link]

-

Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Adole, V. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Cenmed Enterprises. N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide. [Link]

-

PubChem. N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide. [Link]

-

PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

Analytical Method Summaries. (2023). Eurofins. [Link]

-

Analytical Method Summaries. (2018). Eurofins. [Link]

-

PrepChem.com. Synthesis of (S)-N-[2,6-bis(1-Methylethyl)phenyl]-α-[[(4-methylphenyl)sulfonyl]amino]benzenepropanamide. [Link]

-

Sharma, A., & Singh, P. (2013). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 75(2), 152-160. [Link]

-

Rios-Silva, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. [Link]

-

Gowda, B. T., et al. (2010). N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 66, o1691. [Link]

-

Organic Syntheses. DOI - Organic Syntheses Procedure. [Link]

- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. [Link]

-

Gowda, B. T., et al. (2010). N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 66, o3349. [Link]

-

SpectraBase. Naphthalenesulfonamide, N-(2,6-dimethylphenyl)-. [Link]

-

DergiPark. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

-

PubChem. N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Gowda, B. T., et al. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 64, o1691. [Link]

-

University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

University of Colorado Boulder. Spectroscopy Problems. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. arctomsci.com [arctomsci.com]

- 3. parchem.com [parchem.com]

- 4. CAS RN 4703-15-5 | Fisher Scientific [fishersci.pt]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anaxlab.com [anaxlab.com]

- 8. 4703-15-5|this compound|BLD Pharm [bldpharm.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. N-(2,6-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 17. N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of the molecular structure of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, a sulfonamide of interest in medicinal and materials chemistry. We will delve into its synthesis, detailed three-dimensional structure derived from crystallographic data, and its spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this molecule's fundamental properties.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial sulfa drugs.[1] Beyond this historical significance, the sulfonamide moiety (R-SO₂NR'R'') is recognized as a valuable bioisostere for amides, offering improved metabolic stability, altered hydrogen bonding capabilities, and a different pharmacokinetic profile.[2] The specific molecule under consideration, this compound, combines the toluenesulfonyl (tosyl) group with a sterically hindered 2,6-dimethylaniline moiety. This substitution pattern is of particular interest for probing the impact of steric hindrance on molecular conformation and crystal packing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₂S | [3][4] |

| Molecular Weight | 275.36 g/mol | [3] |

| Melting Point | 110 °C | [3] |

| CAS Number | 4703-15-5 | |

| Appearance | Colorless prism-like single crystals | [3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C | [4] |

| InChIKey | SEYRJIDJWCOIBS-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between an amine and a sulfonyl chloride.[1] This is a robust and widely employed method for the formation of sulfonamides.[1][5]

Rationale for the Synthetic Approach

The chosen synthetic route, reacting 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,6-dimethylaniline, is a classic example of the Hinsberg reaction. The causality behind this choice is its high efficiency and the ready availability of the starting materials. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or even an excess of the amine, is often used to quench the HCl byproduct.[1] In the documented synthesis, the reaction is carried out in a stoichiometric ratio, and the product is purified by recrystallization.[3]

Experimental Workflow

The synthesis can be visualized as a two-stage process: the preparation of the sulfonyl chloride and its subsequent reaction with the amine.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

The following protocol is adapted from the literature for the synthesis of this compound.[3]

-

Preparation of 4-Methylbenzenesulfonyl Chloride: Toluene (10 ml) is dissolved in chloroform (40 ml). To this solution, chlorosulfonic acid (25 ml) is added carefully.

-

Reaction with Amine: The prepared 4-methylbenzenesulfonyl chloride is then treated with a stoichiometric amount of 2,6-dimethylaniline.

-

Workup and Purification: The reaction mixture is worked up to isolate the crude product.

-

Recrystallization: The crude this compound is recrystallized from dilute ethanol to a constant melting point of 110 °C.

-

Characterization: The purity of the compound is confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[3] Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an ethanolic solution at room temperature.[3]

In-depth Molecular Structure Analysis

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[3]

Crystallographic Data

The compound crystallizes in the monoclinic space group with four molecules per unit cell.[3]

| Crystal Parameter | Value |

| Formula | C₁₅H₁₇NO₂S |

| Molecular Weight | 275.36 |

| Crystal System | Monoclinic |

| a | 5.1412 (5) Å |

| b | 17.310 (2) Å |

| c | 16.429 (2) Å |

| β | 96.65 (1)° |

| Volume | 1452.2 (3) ų |

| Z | 4 |

Data from Nirmala, P. G., et al. (2010).[3]

Molecular Conformation

The molecule adopts a bent conformation at the sulfur atom.[3] A key feature of its structure is the relative orientation of the two aromatic rings.

-

Torsion Angle: The C—SO₂—NH—C torsion angle is 88.0 (2)°.[3] This indicates a significant twist around the S-N bond, which is influenced by the steric bulk of the 2,6-dimethylphenyl group.

-

Dihedral Angle: The dihedral angle between the planes of the two aromatic rings is 49.8 (1)°.[3] This twisted arrangement minimizes steric repulsion between the ortho-methyl groups of the aniline ring and the sulfonyl group.

Caption: Key structural relationships in this compound.

Intermolecular Interactions

In the crystalline state, molecules of this compound are linked into zigzag chains running parallel to the a-axis via N—H⋯O hydrogen bonds.[3] This intermolecular interaction is a common feature in the crystal packing of secondary sulfonamides and plays a crucial role in stabilizing the crystal lattice.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide is characterized by several strong absorptions.[6]

-

N-H Stretch: A sharp peak is expected in the range of 3300-3200 cm⁻¹, corresponding to the N-H stretching vibration.

-

S=O Stretches: Two strong absorption bands are characteristic of the sulfonyl group:

-

S-N Stretch: A weaker absorption in the range of 940-900 cm⁻¹ can be attributed to the S-N bond stretch.[6]

-

Aromatic C-H Stretches: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C-H Bending: Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution patterns of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide a wealth of structural information.

-

Aromatic Protons: The protons on the 4-methylphenyl ring would likely appear as two doublets in the range of 7.2-7.8 ppm. The protons on the 2,6-dimethylphenyl ring would appear as a multiplet in a similar region.

-

NH Proton: A broad singlet corresponding to the N-H proton would be observed, with its chemical shift being solvent-dependent.

-

Methyl Protons: Two distinct singlets would be expected for the methyl groups:

-

One singlet for the 4-methyl group on the tosyl ring (~2.4 ppm).

-

One singlet for the two equivalent methyl groups on the 2,6-dimethylphenyl ring (~2.1 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for each unique carbon atom.

-

Aromatic Carbons: A series of signals in the 120-150 ppm region would correspond to the aromatic carbons.

-

Methyl Carbons: Two signals in the aliphatic region (~20-22 ppm) would correspond to the two types of methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 275.098 Da.[4] The fragmentation pattern would likely involve cleavage of the S-N bond and the C-S bond, providing further structural confirmation.

Conclusion

This compound possesses a well-defined molecular structure characterized by a significant twist at the sulfonyl-amine linkage, a direct consequence of the steric hindrance imposed by the 2,6-dimethylphenyl moiety. Its synthesis is straightforward, relying on established sulfonamide chemistry. The solid-state structure is stabilized by intermolecular N—H⋯O hydrogen bonds. This detailed understanding of its structural and spectroscopic properties provides a solid foundation for its potential application in the development of novel pharmaceuticals or functional materials.

References

-

Nirmala, P. G., et al. "this compound." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 5, 2010, pp. o1168. Available at: [Link]

-

Bar-Peled, Raz, et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, vol. 145, no. 39, 2023, pp. 21769–21776. Available at: [Link]

-

Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Princeton University, 2023. Available at: [Link]

-

"Synthesis of Sulfonamides." Synthetic Methods in Drug Discovery: Volume 2, 2016. Available at: [Link]

-

Das, B., et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, vol. 8, no. 4, 2018, pp. 194-213. Available at: [Link]

-

Organic Chemistry Portal. "Synthesis of Sulfonamides by S-N coupling." Available at: [Link]

-

Royal Society of Chemistry. "Supporting information." Available at: [Link]

-

Gowda, B. T., et al. "N-(2,6-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 9, 2008, pp. o1691. Available at: [Link]

-

PubChem. "Phenol, p-nitro-, zinc salt | C12H8N2O6Zn | CID 116392." Available at: [Link]

-

PubChemLite. "this compound (C15H17NO2S)." Available at: [Link]

-

ChemSources. "ZINC ALUMINUM OXIDE." Available at: [Link]

-

PubChem. "N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide | C15H17NO3S | CID 825631." Available at: [Link]

-

PubChem. "N-(2,6-dimethylphenyl)benzenesulfonamide | C14H15NO2S | CID 295225." Available at: [Link]

-

Ngassa, F. N., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, vol. 11, no. 3, 2020, pp. 245-249. Available at: [Link]

-

Nirmala, P. G., et al. "N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide." ResearchGate, 2011. Available at: [Link]

-

Organic Syntheses. "4-Methyl-N-(phenylmethyl)benzenesulfonamide." Available at: [Link]

-

Aichem. "CAS号:647024-69-9." Available at: [Link]

-

PubChem. "4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S | CID 238038." Available at: [Link]

-

Gowda, B. T., et al. "Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2." Zeitschrift für Naturforschung B, vol. 58, no. 8, 2003, pp. 761-768. Available at: [Link]

-

ResearchGate. "this compound." ResearchGate, 2010. Available at: [Link]

-

Gowda, B. T., et al. "N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 1, 2010, pp. o116. Available at: [Link]

-

SpectraBase. "Naphthalenesulfonamide, N-(2,6-dimethylphenyl)-." Available at: [Link]

-

ResearchGate. "N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide." ResearchGate, 2011. Available at: [Link]

-

NIST WebBook. "Benzenesulfonamide, N-(4-nitrophenyl)-." Available at: [Link]

-

PubChem. "N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482." Available at: [Link]

-

MassBank of North America. "Spectrum CCMSLIB00001058982 for Pesticide4_Amitraz_C19H23N3_N." Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H17NO2S) [pubchemlite.lcsb.uni.lu]

- 5. books.rsc.org [books.rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

An In-Depth Technical Guide to N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, a key organic compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, purification, and physicochemical properties, offering insights for its application in research and development.

Chemical Identity and Nomenclature

This compound is a sulfonamide derivative characterized by a tolyl group bonded to the sulfur atom and a 2,6-dimethylphenyl group attached to the nitrogen atom.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Toluene-4-sulfonic acid N-(2,6-dimethylphenyl)amide, 4-Methyl-N-(2,6-dimethylphenyl)benzenesulfonamide |

| CAS Number | 4703-15-5[1] |

| Molecular Formula | C15H17NO2S[1] |

| Molecular Weight | 275.37 g/mol [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,6-dimethylaniline.[2] This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Synthesis Protocol

A common laboratory-scale synthesis protocol is as follows:

-

Preparation of 4-Methylbenzenesulfonyl Chloride: Toluene is reacted with chlorosulfonic acid in a suitable solvent like chloroform.[2]

-

Sulfonamide Formation: The resulting 4-methylbenzenesulfonyl chloride is then treated with a stoichiometric amount of 2,6-dimethylaniline.[2] The reaction mixture is typically heated to ensure completion.

-

Work-up and Isolation: After the reaction, the mixture is cooled and poured into ice-cold water to precipitate the crude product. The solid is then collected by filtration and washed with water.[2]

Purification

The primary method for the purification of this compound is recrystallization.[2] Dilute ethanol is a commonly used solvent system for this purpose, yielding the pure compound with a constant melting point of 110 °C.[2] For more rigorous purification, especially for analytical or biological testing purposes, column chromatography using a silica gel stationary phase with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Disclaimer: The signaling pathway depicted is a generalized and hypothetical model based on the known activities of the broader class of sulfonamide compounds. Specific interactions and pathways for this compound require experimental validation.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide. [Link]

-

Nirmala, P. G., Gowda, B. T., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o1168. [Link]

-

PubChem. N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

Cenmed Enterprises. N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (C007B-486324). [Link]

-

Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

-

Gowda, B. T., Foro, S., et al. (2008). N-(2,6-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1691. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

PubChem. N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 119-124. [Link]

Sources

solubility of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide in Organic Solvents

This technical guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound (CAS 4703-15-5) in a range of common organic solvents. As a key intermediate in various synthetic pathways, a thorough understanding of its solubility is paramount for researchers, process chemists, and drug development professionals involved in reaction optimization, purification, and formulation.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages fundamental principles of physical organic chemistry, analyzes data from structurally similar analogs, and provides detailed, field-proven experimental protocols to empower scientists to generate reliable solubility data in their own laboratories.

Physicochemical Characterization of Solute and Solvents

A foundational understanding of the molecular properties of both the solute and the solvent is the first principle in predicting solubility. The adage "like dissolves like" is a useful heuristic, but a deeper analysis of polarity, hydrogen bonding capacity, and molecular structure provides a more robust predictive model.

Analysis of this compound

This compound is a multifaceted molecule with distinct structural domains that dictate its interaction with various solvents.

-

Molecular Formula: C₁₅H₁₇NO₂S[1]

-

Molecular Weight: 275.37 g/mol [1]

-

Melting Point: 110 °C[2]

-

Structure:

-

Polar Core: The sulfonamide group (-SO₂NH-) is the primary polar and functional center of the molecule. The oxygen and nitrogen atoms are hydrogen bond acceptors, and the N-H group is a hydrogen bond donor. This region will have strong interactions with polar and hydrogen-bonding solvents.

-

Aromatic Systems: The molecule contains two aromatic rings—a tolyl group and a 2,6-dimethylphenyl group. These rings contribute to the molecule's rigidity and provide surfaces for nonpolar interactions, such as van der Waals forces and potential π-π stacking.

-

Nonpolar Periphery: The three methyl groups (one on the tolyl ring and two on the phenyl ring) enhance the molecule's nonpolar character and introduce significant steric hindrance around the N-H bond, which may modulate its hydrogen bonding capability.

-

The crystal structure reveals that in the solid state, molecules are linked into chains via intermolecular N—H⋯O hydrogen bonds.[2] Overcoming these strong intermolecular forces is a key energetic barrier that a solvent must surmount to dissolve the compound.

Properties of Selected Organic Solvents

The choice of solvent is critical. The following table summarizes key physicochemical properties of a selection of common organic solvents, categorized by their functional groups. This data is essential for rational solvent selection.

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Hydrogen Bonding |

| Protic Solvents | |||||

| Methanol | CH₃OH | 64.5 | 33.0 | 5.1 | Donor & Acceptor |

| Ethanol | C₂H₅OH | 78.3 | 24.5 | 4.3 | Donor & Acceptor |

| Polar Aprotic Solvents | |||||

| Acetone | C₃H₆O | 56.1 | 21.0 | 5.1 | Acceptor |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 6.0 | 4.4 | Acceptor |

| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 | 3.1 | Weak Acceptor |

| Acetonitrile | C₂H₃N | 82.0 | 37.5 | 5.8 | Acceptor |

| Nonpolar Solvents | |||||

| Toluene | C₇H₈ | 110.6 | 2.4 | 2.4 | None |

| Hexane | C₆H₁₄ | 69.0 | 1.9 | 0.1 | None |

Data compiled from various sources.[3][4][5][6][7]

Predictive Solubility Analysis: A Comparative Approach

In the absence of direct quantitative data for this compound, we can formulate strong predictions by analyzing the experimental solubility of a close structural analog, p-toluenesulfonamide (CAS 70-55-3).[8] p-Toluenesulfonamide shares the same tolyl-sulfonamide core but lacks the N-linked 2,6-dimethylphenyl group. A comprehensive study has detailed its solubility in a wide array of solvents.[9]

Case Study: Solubility of p-Toluenesulfonamide

The following table presents the mole fraction solubility of p-toluenesulfonamide in several solvents at 298.15 K (25 °C), ranked from highest to lowest solubility.[9]

| Solvent | Mole Fraction Solubility (x 10²) |

| Acetone | 24.31 |

| Methanol | 17.55 |

| Ethanol | 11.45 |

| Ethyl Acetate | 10.99 |

| Acetonitrile | 8.87 |

| Dichloromethane | 0.61 |

Extrapolated Predictions for this compound

By comparing the structures, we can predict how the addition of the 2,6-dimethylphenyl group will alter the solubility profile:

-

Increased Nonpolar Character: The additional C₈H₉ aromatic group significantly increases the molecule's size and nonpolar surface area.

-

Steric Hindrance: The ortho-methyl groups sterically shield the N-H bond, potentially weakening its ability to act as a hydrogen bond donor.

Based on these factors, we can make the following predictions for the solubility of this compound relative to p-toluenesulfonamide:

-

Overall Reduced Solubility in Polar Solvents: The increased nonpolar character will likely decrease its affinity for highly polar solvents like methanol and ethanol. The energy required to create a cavity in these highly structured solvents for a larger, less polar molecule will be greater.

-

Potential for Increased Solubility in Less Polar Solvents: The solubility in solvents with moderate polarity and aromatic character, such as dichloromethane and toluene, may be comparable or even slightly enhanced due to favorable van der Waals interactions with the larger aromatic system.

-

High Solubility in Polar Aprotic Solvents Maintained: Solvents like acetone are excellent at disrupting crystal lattices and can effectively solvate both the polar sulfonamide core and the nonpolar aromatic rings. While the absolute solubility may be lower than for p-toluenesulfonamide, acetone is still predicted to be a very effective solvent.

-

Very Low Solubility in Aliphatic Nonpolar Solvents: The compound is expected to have negligible solubility in nonpolar aliphatic solvents like hexane, as these solvents cannot overcome the strong intermolecular hydrogen bonds and dipole-dipole interactions present in the crystal lattice.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, ensuring the generation of accurate and reproducible thermodynamic solubility data.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility across a range of solvents and is crucial for selecting appropriate solvents for reactions or recrystallization.

Objective: To classify the compound as soluble, partially soluble, or insoluble in various solvents at ambient temperature.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry, and labeled 1-dram vials.

-

Solvent Addition (Portion-wise): To the first vial, add the selected solvent dropwise (e.g., 0.1 mL at a time) using a calibrated pipette.

-

Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for the dissolution of the solid.

-

Classification:

-

Soluble: If the entire solid dissolves after adding a total of 1.0 mL of solvent.

-

Partially Soluble: If some, but not all, of the solid dissolves after adding 1.0 mL of solvent.

-

Insoluble: If no discernible amount of solid dissolves after adding 1.0 mL of solvent.

-

-

Documentation: Record the observations for each solvent tested.

Causality and Expertise: The portion-wise addition of solvent allows for a more nuanced observation of the dissolution process. Vigorous agitation is critical to break up agglomerates and maximize the surface area exposed to the solvent, ensuring the observation is not limited by dissolution kinetics.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[10] It involves creating a saturated solution and then accurately measuring the concentration of the dissolved solute.

Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature (e.g., g/100 mL or mole fraction).

Diagram: Isothermal Shake-Flask Solubility Workflow

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

System Preparation:

-

Add an excess amount of this compound to a series of screw-cap glass vials. The key to a self-validating protocol is ensuring a solid phase remains at the end of the experiment, confirming that the solution is indeed saturated.

-

Accurately dispense a known volume or mass of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent loss.

-

Place the vials in an orbital shaker or shaking incubator set to a precise, constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the slurries for a predetermined period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A kinetic study (measuring concentration at 24h, 48h, and 72h) should be performed initially to determine the minimum required equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath (at the same temperature as equilibration) for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is critical to prevent any undissolved solid particles from being included in the analysis, which would falsely elevate the measured solubility.

-

-

Analysis and Quantification:

-

Immediately dispense the filtered supernatant into a pre-weighed volumetric flask and dilute with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Method A: HPLC Analysis: Analyze the diluted sample using a validated HPLC method. Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.[10]

-

Method B: Gravimetric Analysis: Alternatively, dispense the filtered supernatant into a pre-weighed, oven-dried vial. Record the total weight of the solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight of the dried solid is achieved.

-

-

Calculation:

-

From HPLC: Use the concentration from the calibration curve, accounting for all dilution factors, to calculate the mass of solute per volume or mass of solvent.

-

From Gravimetric:

-

Mass of solute = (Weight of vial with residue) - (Weight of empty vial)

-

Mass of solvent = (Weight of vial with solution) - (Weight of vial with residue)

-

Express solubility as g solute / 100 g solvent.

-

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available safety data, this compound should be handled with appropriate care.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

-

In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention (P305+P351+P338).[1]

-

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By analyzing the compound's molecular structure, leveraging data from close structural analogs, and employing rigorous, self-validating experimental protocols, researchers can confidently generate the high-quality solubility data needed to advance their work. The interplay between the polar sulfonamide core and the nonpolar, sterically hindered aromatic rings makes this compound an interesting case study in solubility, where solvent choice will be a critical determinant of success in synthesis, purification, and formulation.

References

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 7, 2026, from [Link]

-

American Elements. (2022, January 15). This compound Safety Data Sheet. Retrieved January 7, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Common Solvent Properties. Retrieved January 7, 2026, from [Link]

-

Arctom. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(6), 638-643. Retrieved January 7, 2026, from [Link]

-

Zhang, C., Wang, Z., Zhao, J., et al. (2018). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical & Engineering Data, 63(7), 2418-2426. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Cannabinoid. Retrieved January 7, 2026, from [Link]

-

Delgado, D. R., & Martinez, F. (2013). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 20(1), 35-43. Retrieved January 7, 2026, from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 7, 2026, from [Link]

-

Gaylord Chemical Company. (n.d.). Solvent Miscibility Table. Retrieved January 7, 2026, from [Link]

-

Gowda, B. T., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1168. Retrieved January 7, 2026, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 70-55-3|4-Methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A-to-Z Guide to the Crystal Structure Analysis of N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive technical guide provides a start-to-finish methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the title compound, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide (C15H17NO2S). While the crystal structure of this specific sulfonamide has been reported, this guide is designed as an in-depth instructional document, leading researchers through every critical stage of structure determination from synthesis and crystallization to data refinement and interpretation. It emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible crystallographic workflow. The protocols detailed herein are grounded in authoritative crystallographic practices and are applicable to a wide range of small organic molecules relevant to the pharmaceutical and materials science sectors.

Introduction: The Significance of Structural Elucidation

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates physical properties, biological activity, and intermolecular interactions. N-aryl sulfonamides are a class of compounds with significant pharmacological interest. The analysis of this compound serves as an exemplary case study. Its structure reveals key insights into molecular conformation, such as the torsion angle at the sulfur atom and the dihedral angle between its two aromatic rings, which are critical for understanding structure-activity relationships (SAR).[1]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures.[2] This guide provides the theoretical and practical framework necessary to take this compound from a synthesized powder to a fully refined and validated crystal structure.

Synthesis and Purification

A prerequisite for any successful crystallographic analysis is a pure, crystalline sample. The title compound is synthesized via a standard nucleophilic substitution reaction.

Protocol 2.1: Synthesis of this compound

-

Reactant Preparation: In a fume hood, dissolve 2,6-dimethylaniline in a suitable solvent such as chloroform.

-

Reaction: Slowly add 4-methylbenzenesulfonyl chloride to the solution in stoichiometric amounts. The reaction is typically carried out at room temperature.

-

Workup: After the reaction is complete, the resulting mixture is washed and neutralized to remove any acidic byproducts.

-

Purification: The crude product is purified by recrystallization, often from a dilute ethanol solution, until a constant melting point is achieved.[1] Purity should be verified by spectroscopic methods like NMR and IR.[1]

The Art and Science of Crystal Growth